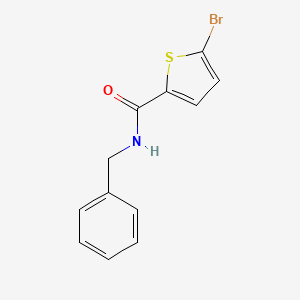

N-benzyl-5-bromothiophene-2-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10BrNOS |

|---|---|

Molecular Weight |

296.18 g/mol |

IUPAC Name |

N-benzyl-5-bromothiophene-2-carboxamide |

InChI |

InChI=1S/C12H10BrNOS/c13-11-7-6-10(16-11)12(15)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) |

InChI Key |

APHQUEPUSSRTPV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=C(S2)Br |

Origin of Product |

United States |

Significance of Thiophene Carboxamide Scaffolds in Medicinal Chemistry

Thiophene (B33073), a sulfur-containing heterocycle, is a prominent scaffold in a vast number of medicinal compounds, exhibiting a wide array of pharmacological properties. mdpi.combohrium.com The incorporation of a sulfur atom, in place of a carbon atom, alters the electronic distribution and geometry of the ring, which can enhance the reactivity and biological potential of its derivatives. mdpi.com Thiophene-containing compounds have demonstrated significant potential in various therapeutic areas, including as analgesic, anti-inflammatory, antimicrobial, antihypertensive, and antitumor agents. mdpi.com

The thiophene carboxamide scaffold, in particular, has emerged as a promising framework for the development of novel therapeutic agents, especially in oncology. mdpi.commdpi.com Numerous derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. mdpi.comnih.gov For instance, certain thiophene-2-carboxamides bearing aryl substituents have shown cytotoxicity in breast, liver, and leukemia cell lines. mdpi.com Research has also highlighted the potential of thiophene carboxamide derivatives to act as inhibitors of crucial biological targets like mitochondrial complex I and protein tyrosine phosphatase 1B (PTP1B). mdpi.com The versatility of this scaffold allows for structural modifications that can lead to enhanced potency and selectivity. mdpi.com

Table 1: Biological Activities of Thiophene Carboxamide Derivatives

| Derivative Class | Biological Activity | Target/Mechanism of Action | Reference |

|---|---|---|---|

| 2-Bromo-5-substituted thiophenes | Cytotoxic against HepG2 and Caco-2 cell lines | Caspase-3/8/9 activation, Bcl-2 suppression | mdpi.com |

| Thiophene-2-carboxamides with aryl substituents | Cytotoxic against breast, liver, and leukemia cell lines | Potential PTP1B inhibition | mdpi.com |

| JCI-20679 (Thiophene carboxamide analog) | In vitro and in vivo antiproliferative effects | Mitochondrial complex I inhibition | mdpi.com |

| Thiophene carboxamide derivatives | Antiproliferative properties | Biomimetic to Combretastatin A-4 (CA-4) | mdpi.com |

| N-benzyl-N-phenylthiophene-2-carboxamide analogues | Antiviral activity against Enterovirus 71 (EV71) | Inhibition of viral replication |

Overview of Brominated Thiophenes As Synthetic Intermediates

Brominated thiophenes are highly valuable and versatile intermediates in organic synthesis. The bromine atom serves as a reactive handle, enabling a wide range of chemical transformations to build more complex molecular architectures. mdpi.com These compounds are frequently employed in various cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, to form new carbon-carbon bonds. mdpi.comdovepress.commdpi.comresearchgate.net This capability is crucial for the synthesis of complex organic molecules, including pharmaceuticals and materials for electronic applications. mdpi.com

For example, brominated anthraquinones can be prepared using brominated thiophene (B33073) S-oxides as transient intermediates in oxidative cycloaddition reactions. mdpi.com These resulting bromoanthraquinones can then undergo Suzuki-Miyaura cross-coupling reactions with various arylboronic acids to yield arylated anthraquinones. mdpi.com The bromine atom's position on the thiophene ring can direct the regioselectivity of these coupling reactions, allowing for the controlled synthesis of specific isomers. mdpi.com Furthermore, the bromine atom can be substituted by various nucleophiles, expanding the synthetic utility of these intermediates. The reactivity of brominated thiophenes makes them key starting materials for creating libraries of compounds for drug discovery and materials science. mdpi.com

Table 2: Synthetic Reactions Involving Brominated Thiophenes

| Reaction Type | Description | Reagents/Catalysts | Reference |

|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Forms C-C bonds between the thiophene and various aryl groups. | Arylboronic acids, Palladium catalysts (e.g., Pd(PPh₃)₄) | mdpi.comdovepress.commdpi.comresearchgate.net |

| Oxidative Cycloaddition | Used to prepare bromoanthraquinones from brominated thiophenes via thiophene S-oxide intermediates. | 1,4-Naphthoquinones, meta-chloroperbenzoic acid (m-CPBA) | mdpi.com |

| Nucleophilic Substitution | The bromine atom is replaced by various nucleophiles. | Amines, thiols, alkoxides | |

| Stille Coupling | Forms C-C bonds using organotin reagents. | Organotin or organoboron thiophene derivatives | nih.gov |

| Kumada Coupling | Forms C-C bonds using Grignard reagents. | Magnesium, Nickel or Palladium catalysts | nih.gov |

Structural Basis and Research Landscape of N Benzyl 5 Bromothiophene 2 Carboxamide and Its Analogs

Retrosynthetic Analysis and Precursor Synthesis

A retrosynthetic analysis of the target molecule, this compound, identifies the primary disconnection at the amide C-N bond. This bond is logically formed through an amidation reaction between a carboxylic acid and an amine. This approach breaks the molecule down into two key precursors: 5-bromothiophene-2-carboxylic acid and a suitable N-benzyl amine derivative.

5-Bromothiophene-2-carboxylic acid is a critical building block for the target molecule. It can be synthesized through several established methods, each with distinct starting materials and reaction conditions.

One common approach is the selective bromination of thiophene-2-carboxylic acid at the 5-position using a brominating agent like N-bromosuccinimide (NBS). Another effective method involves the oxidation of 5-bromothiophene-2-carbaldehyde. For instance, using potassium permanganate (B83412) (KMnO4) in acetone (B3395972) can yield the desired carboxylic acid in high purity. chemicalbook.com A third route starts from 2,5-dibromothiophene, which undergoes a lithium-halogen exchange followed by carboxylation with dry ice (solid CO2).

| Starting Material | Key Reagents | Reaction Type | Reported Yield | Reference |

|---|---|---|---|---|

| Thiophene-2-carboxylic acid | N-Bromosuccinimide (NBS) | Electrophilic Bromination | - | |

| 5-Bromothiophene-2-carbaldehyde | Potassium permanganate (KMnO4) | Oxidation | 85% | chemicalbook.com |

| 2,5-Dibromothiophene | n-Butyllithium, Dry Ice (CO2) | Lithiation-Carboxylation | 57% |

The second precursor, benzylamine (B48309) or its derivatives, can be prepared through various standard organic chemistry techniques. A prevalent method is the reductive amination of benzaldehyde (B42025). This process involves a two-step sequence where a benzaldehyde is first reacted with a primary amine to form an imine intermediate. In the second step, this imine is hydrogenated in the presence of a catalyst, such as one containing metals from groups 8-10 of the periodic table (e.g., palladium), to yield the final N-benzylamine. This method is versatile and allows for the synthesis of a wide range of substituted benzylamines by varying the starting benzaldehyde and primary amine.

Formation of the Carboxamide Linkage: Amidation Reactions

The formation of the amide bond is one of the most fundamental reactions in organic synthesis. growingscience.com The condensation of 5-bromothiophene-2-carboxylic acid with benzylamine to form this compound can be achieved using several amidation protocols.

Direct amidation by simply heating the carboxylic acid and amine is often inefficient and requires high temperatures, leading to potential side reactions. Therefore, the carboxylic acid is typically "activated" to increase its electrophilicity. This can be accomplished in two main ways:

Conversion to an Acyl Halide: The carboxylic acid can be converted to the more reactive 5-bromothiophene-2-carbonyl chloride, commonly using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with benzylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct.

Use of Coupling Agents: A wide array of coupling agents has been developed to facilitate amide bond formation directly from the carboxylic acid and amine under milder conditions. These reagents activate the carboxyl group in situ, forming a highly reactive intermediate that is then attacked by the amine. This approach avoids the need to isolate the often-sensitive acyl chloride. growingscience.com

| Coupling Agent | Abbreviation | Typical Additive/Base |

|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | 4-Dimethylaminopyridine (DMAP) |

| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | EDC | Hydroxybenzotriazole (HOBt) |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | N,N-Diisopropylethylamine (DIPEA) |

| Titanium(IV) chloride | TiCl4 | Pyridine |

For example, the synthesis of a similar compound, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, was successfully achieved through the condensation of 5-bromothiophene-2-carboxylic acid and pyrazin-2-amine mediated by TiCl₄. mdpi.com Another study utilized DCC and DMAP for the synthesis of other thiophene carboxamides. growingscience.com Catalytic methods using Lewis acids such as ZrCl₄ or Nb₂O₅ have also been developed for direct amidation, offering a more atom-economical approach. researchgate.netcore.ac.uk

Functionalization and Diversification of the Thiophene Ring System

The this compound scaffold contains a bromine atom that serves as a key functional handle for further structural modifications. This allows for the creation of diverse libraries of compounds through various C-C and C-heteroatom bond-forming reactions.

The bromine atom at the 5-position of the thiophene ring is well-suited for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a particularly powerful tool for forming new carbon-carbon bonds. youtube.com

In this context, this compound can be reacted with a variety of aryl or heteroaryl boronic acids (or their pinacol (B44631) esters) to replace the bromine atom with a new aromatic or heteroaromatic ring. mdpi.comnih.gov These reactions are typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or a stable Pd(0) complex like Pd(PPh₃)₄. mdpi.comnih.gov The choice of ligand, base (e.g., K₂CO₃, K₃PO₄), and solvent is crucial for achieving high yields. nih.govsemanticscholar.org Research has shown that various bromothiophenes successfully undergo Suzuki-Miyaura coupling, yielding functionalized thiophenes in moderate to good yields. mdpi.comnih.gov This strategy has been used to synthesize series of 5-aryl-thiophene-2-carboxamides and other derivatives for biological evaluation. mdpi.comdoaj.org

The bromine atom on the thiophene ring can also be displaced by various nucleophiles through a nucleophilic aromatic substitution (SₙAr) mechanism. Thiophene rings are generally more reactive towards nucleophilic substitution than their benzene analogues. uoanbar.edu.iq The SₙAr reaction typically proceeds via an addition-elimination pathway, where the nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.comyoutube.comnih.gov Subsequent elimination of the bromide ion restores the aromaticity of the ring.

The reactivity of the thiophene ring in SₙAr reactions is significantly enhanced by the presence of electron-withdrawing groups, which can stabilize the anionic intermediate. youtube.comnih.gov In this compound, the carboxamide group at the 2-position acts as such an activating group. Studies have demonstrated that 5-bromothiophene-2-carboxylic acid can react with nucleophiles like sodium methoxide (B1231860) to yield the corresponding 5-methoxy derivative. This indicates that the bromine atom on the this compound core can likely be substituted by a range of nucleophiles, such as alkoxides, thiolates, and amines, to introduce further diversity into the molecular structure.

Electrophilic and Oxidative Transformations of the Thiophene Moiety

The thiophene ring in this compound is susceptible to various electrophilic and oxidative transformations, allowing for further functionalization. The electron-rich nature of the thiophene core, influenced by the sulfur heteroatom, directs its reactivity.

Oxidation: The sulfur atom within the thiophene ring can undergo oxidation to form sulfoxides or sulfones. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA). These reactions alter the electronic properties and steric profile of the thiophene core, providing a pathway to derivatives with modified biological or material properties.

Electrophilic Substitution: While the 2- and 5-positions of the thiophene ring are generally the most reactive towards electrophiles, in this compound, these positions are already substituted. The presence of an electron-withdrawing carboxamide group at the 2-position and a bromine atom at the 5-position deactivates the ring towards typical electrophilic aromatic substitution. However, reactions at the 3- and 4-positions, or displacement of the bromine atom, can be achieved under specific conditions. For instance, metal-halogen exchange using organolithium reagents like t-butyllithium can generate a 5-lithiothiophene species. researchgate.net This nucleophilic intermediate can then react with various electrophiles to introduce new substituents at the 5-position.

Synthetic Approaches to this compound Analogs and Derivatives

The core structure of this compound can be systematically modified at three key locations: the N-benzyl substituent, the thiophene core, and the carboxamide linkage. These modifications have been explored to develop novel compounds, including potential inhibitors of human enterovirus 71.

Modification of the N-Benzyl Substituent

The N-benzyl group offers a readily accessible site for structural variation. A common strategy involves the synthesis of a library of analogs by reacting 5-bromothiophene-2-carbonyl chloride (or the corresponding carboxylic acid activated with a coupling agent) with a diverse panel of substituted benzylamines. nih.gov This approach allows for the introduction of various functional groups onto the phenyl ring of the benzyl (B1604629) moiety.

Research has shown that substituents on the benzyl ring can significantly influence the properties of the resulting molecule. For example, in a series of N-benzyl-N-phenylthiophene-2-carboxamide analogs, aryl substituents at the para position of the benzyl ring generally exhibited excellent efficacy against EV71. Similarly, the introduction of a meta-chloro substituent on the benzyl ring of a related benzothiophene-2-carboxamide was found to be potent and selective. mdpi.com

Table 1: Examples of Modified N-Benzyl Substituents in Thiophene Carboxamide Analogs An interactive table would allow users to sort and filter based on substituent and position.

| Original Moiety | Modified Substituent | Synthetic Method | Reference |

|---|---|---|---|

| N-benzyl | N-(4-bromobenzyl) | Amide coupling with substituted benzylamine | |

| N-benzyl | N-(3-fluorobenzyl) | Amide coupling with substituted benzylamine | mdpi.com |

| N-benzyl | N-(m-chlorobenzyl) | Amide coupling with substituted benzylamine | mdpi.com |

| N-benzyl | N-(4-chlorophenyl)benzyl | Amide coupling with substituted benzylamine | nih.gov |

Alterations to the Thiophene Core

The thiophene core, particularly the bromine atom at the 5-position, is a key site for derivatization. The bromine atom can be replaced by various functional groups through nucleophilic substitution or, more commonly, through transition-metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, enabling the formation of carbon-carbon bonds by reacting the 5-bromo-thiophene moiety with a wide range of aryl or heteroaryl boronic acids or esters. nih.govmdpi.comresearchgate.net This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. mdpi.comresearchgate.net This strategy has been successfully employed to synthesize libraries of 5-arylthiophene-2-carboxamides and related sulfonamides. nih.govresearchgate.net The electronic nature of the boronic acid coupling partner can influence reaction yields; electron-donating groups on the aryl boronic acid have been observed to give higher yields compared to electron-withdrawing groups. mdpi.com

Beyond the 5-position, modifications at the 3-position of the thiophene-2-carboxamide scaffold have also been reported, leading to derivatives with hydroxyl, methyl, or amino groups at this position. researchgate.netnih.gov

Table 2: Suzuki-Miyaura Cross-Coupling Reactions on the Thiophene Core An interactive table could provide details on specific catalysts, bases, and yields for each reaction.

| Starting Material | Coupling Partner (Ar-B(OH)₂) | Product | Catalyst | Yield | Reference |

|---|---|---|---|---|---|

| 5-Bromo-N-propylthiophene-2-sulfonamide | Phenylboronic acid | 5-Phenyl-N-propylthiophene-2-sulfonamide | Pd(PPh₃)₄ | 56% | nih.gov |

| 5-Bromo-N-propylthiophene-2-sulfonamide | 4-Methylphenylboronic acid | 5-(4-Methylphenyl)-N-propylthiophene-2-sulfonamide | Pd(PPh₃)₄ | 72% | nih.gov |

| 2-Ethylhexyl 5-bromothiophene-2-carboxylate | 4-Methoxyphenylboronic acid | 2-Ethylhexyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | Pd(PPh₃)₄ | 79.1% | mdpi.com |

Variations of the Carboxamide Linkage

The amide linkage is a stable and synthetically accessible functional group, but its properties can be fine-tuned through various modifications.

N-Alkylation/N-Arylation: The amide nitrogen can be further substituted. For instance, N-alkylation can be achieved by treating the parent amide with a base like potassium bis(trimethylsilyl)amide followed by an alkyl halide (e.g., methyl iodide). mdpi.com This converts the secondary amide into a tertiary amide, which alters its hydrogen bonding capabilities and conformational flexibility. The synthesis of N-benzyl-N-phenylthiophene-2-carboxamide analogs represents an N-arylation strategy.

Bioisosteric Replacement: The entire carboxamide group can be replaced with a bioisostere, a group with similar steric and electronic properties, to modulate the compound's characteristics. A common replacement is the sulfonamide group (-SO₂NH-). For example, 5-bromo-N-alkylthiophene-2-sulfonamides have been synthesized by reacting 5-bromothiophene-2-sulfonamide (B1270684) with various alkyl bromides in the presence of a base like lithium hydride. nih.gov Another variation involves replacing the amide with an ester linkage, as seen in the synthesis of 2-ethylhexyl 5-bromothiophene-2-carboxylate from 5-bromothiophene-2-carboxylic acid and 2-ethyl hexanol using coupling agents like DCC. mdpi.com

Scalable Synthesis and Process Optimization Considerations

Transitioning the synthesis of this compound and its derivatives from laboratory-scale to industrial production requires careful process optimization to ensure efficiency, cost-effectiveness, and high purity.

Key considerations for scalable synthesis include:

Route Optimization: Selecting synthetic routes that utilize readily available, less expensive starting materials and minimize the number of steps.

Reagent and Catalyst Selection: Choosing efficient and recyclable catalysts, and minimizing the use of hazardous or costly reagents.

Reaction Conditions: Optimizing parameters such as temperature, pressure, reaction time, and solvent choice to maximize yield and minimize side-product formation.

Purification Techniques: Developing robust and scalable purification methods, such as crystallization over chromatographic separation, to achieve the desired product purity.

Advanced Manufacturing Technologies: Implementing modern technologies like continuous flow reactors can offer significant advantages over traditional batch processing. Continuous flow systems can provide better control over reaction parameters, improve safety, and facilitate easier scaling-up of production.

Elucidation of Essential Structural Features for Biological Activity

The biological activity of this compound derivatives is intrinsically linked to the interplay of its three main structural components. The thiophene ring, a sulfur-containing heterocycle, is a well-established pharmacophore in medicinal chemistry, known for its diverse biological effects. mdpi.comrsc.org Its aromatic nature and the presence of the sulfur atom's lone pair of electrons allow it to engage in various interactions with biological receptors. mdpi.com

The essential structural features for the biological activity of this class of compounds are generally considered to be:

The Thiophene Scaffold: This ring system serves as the central anchor for the other functional groups. Its planarity and aromaticity are crucial for receptor binding. mdpi.com Thiophene-containing compounds have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. nih.govnih.gov

The Carboxamide Linker: The -C(=O)NH- bridge is a vital component, often involved in forming key hydrogen bonds with amino acid residues in the binding pocket of a target receptor or enzyme. nih.govresearchgate.net Its rigid, planar nature helps to orient the thiophene and benzyl moieties in a specific conformation conducive to biological activity.

The N-benzyl Moiety: Studies on analogous compound series, such as N-benzyl phenethylamines, have shown that the N-benzyl group can dramatically enhance binding affinity and functional potency at certain receptors. nih.govnih.gov This group is believed to engage in additional binding interactions, such as pi-stacking with aromatic amino acid residues within the receptor. morressier.com

Together, these components form a pharmacophore where the brominated thiophene ring acts as a recognition element, the carboxamide provides a crucial hydrogen-bonding and structural role, and the N-benzyl group contributes to enhanced affinity and selectivity through supplementary interactions.

**3.2. Impact of Substituent Variation on Potency and Selectivity

The presence and nature of a halogen substituent at the 5-position of the thiophene ring are critical determinants of biological activity. The bromine atom in this compound is not merely a placeholder but plays a significant electronic and steric role. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, which are specific non-covalent interactions with biological targets.

Research on related 2-bromo-5-substituted thiophenes has highlighted their potential for potent cytotoxicity against cancer cell lines. mdpi.com The properties of the halogen atom—its size, electronegativity, and polarizability—can modulate binding affinity and specificity. For instance, bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound's electronic distribution and its interactions with receptor surfaces. While direct comparative studies on the N-benzyl-5-halothiophene-2-carboxamide series are not detailed in the provided literature, general principles of halogen substitution in drug design suggest that varying the halogen can fine-tune the compound's activity.

| Halogen (X) in N-benzyl-5-X-thiophene-2-carboxamide | Relative Size | Electronegativity (Pauling Scale) | Potential Influence on Biological Activity |

|---|---|---|---|

| Fluorine (F) | Small | 3.98 | May form strong hydrogen bonds and can block metabolic oxidation. Can alter pKa. |

| Chlorine (Cl) | Medium | 3.16 | Increases lipophilicity. Can participate in halogen bonding. Often used to improve metabolic stability. |

| Bromine (Br) | Large | 2.96 | Significantly increases lipophilicity. Good halogen bond donor due to high polarizability. |

| Iodine (I) | Very Large | 2.66 | Largest increase in lipophilicity. Strongest halogen bond donor among halogens, potentially leading to very high affinity. |

Modifications to the N-benzyl group offer a powerful strategy for modulating the potency and selectivity of thiophene carboxamide derivatives. While this specific scaffold has not been exhaustively detailed, extensive SAR studies on N-benzyl phenethylamines and tryptamines provide compelling insights into the role of the benzyl ring substituents. nih.govmorressier.comresearchgate.net These studies have consistently shown that N-benzyl substitution significantly increases affinity for certain receptors, such as the serotonin (B10506) 5-HT2A receptor. nih.govnih.gov

The position, size, and electronic nature of substituents on the benzyl ring are crucial. For example, in the N-benzyl phenethylamine (B48288) series, introducing a methoxy (B1213986) group at the 2-position of the benzyl ring was found to dramatically enhance receptor affinity. nih.gov Similarly, an N-(2-hydroxybenzyl) substitution resulted in one of the most functionally potent ligands in a tested series. nih.gov Conversely, other substitutions can decrease affinity or alter selectivity between receptor subtypes. nih.gov These findings suggest that the N-benzyl moiety of this compound likely binds in a specific pocket where interactions can be optimized by strategic substitution on the benzyl ring. In silico modeling of related compounds has identified key pi-stacking interactions between the N-benzyl ring and aromatic residues like Phenylalanine and Tryptophan in the receptor binding site. morressier.com

| N-Benzyl Substituent | Observed Effect on 5-HT2A Receptor Activity | Reference |

|---|---|---|

| Unsubstituted | Baseline enhancement of affinity over non-benzylated parent compound. | nih.gov |

| 2-Methoxy | Dramatically enhanced affinity and potency. | nih.gov |

| 2-Hydroxy | Resulted in the most functionally potent ligand in one study, with high selectivity. | nih.gov |

| 4-Cyano | Retained high affinity while diminishing affinity for other receptor subtypes, leading to high selectivity. | nih.gov |

| 2,3-Methylenedioxy | Generally resulted in less potent compounds but increased selectivity in some cases. | nih.gov |

The carboxamide bridge is a cornerstone of the molecular architecture, providing structural rigidity and key intermolecular interactions. Carboxamides are ubiquitous functionalities in drug molecules, valued for their stability and ability to act as both hydrogen bond donors (the N-H group) and acceptors (the C=O group). nih.gov This dual capacity allows the carboxamide linker to form strong and specific hydrogen bonds with receptor targets, which is often a critical factor for high-affinity binding.

Furthermore, the planarity of the amide bond restricts the rotation of the molecule, reducing the conformational flexibility. This pre-organization of the ligand into a more rigid conformation can decrease the entropic penalty upon binding to a receptor, thereby enhancing binding affinity. The carboxamide group ensures a defined spatial orientation between the 5-bromothiophene ring and the N-benzyl moiety, which is essential for fitting into a specific binding pocket. SAR studies on various heterocyclic series have often indicated that the carboxamide group is essential for activity. researchgate.net

Conformational Analysis and its Correlation with Receptor Binding

Conformational analysis, often aided by computational modeling and the synthesis of rigid analogues, is used to determine the "active conformation" of a ligand—the specific shape it adopts when bound to its receptor. nih.goveckerd.edu For flexible molecules like this compound, which has several rotatable bonds, identifying this active conformation is key to understanding its SAR. Studies on flexible N-benzylphenethylamine agonists, for example, have utilized the design of conformationally constrained analogues to map the optimal arrangement of the pharmacophoric elements. nih.goveckerd.edu These studies revealed that slight differences in the orientation of the N-benzyl moiety could lead to significant losses in affinity, underscoring the importance of a precise conformational fit. nih.gov It is highly probable that the biological activity of this compound derivatives is similarly dependent on the torsional angles around the carboxamide bridge, which dictate the relative positioning of the two aromatic systems for optimal receptor engagement.

Mechanistic Investigations of N Benzyl 5 Bromothiophene 2 Carboxamide and Its Analogs in Biological Systems

Exploratory In Vitro Biological Screening

The initial assessment of a compound's therapeutic potential often begins with a broad screening of its biological activities. For N-benzyl-5-bromothiophene-2-carboxamide and its structural relatives, this has encompassed evaluations of their antimicrobial, antiviral, anticancer, and antitubercular properties.

Thiophene (B33073) carboxamide derivatives have been a subject of interest for their antimicrobial properties. While specific data for this compound is not extensively available, studies on analogous structures provide valuable insights into its potential efficacy.

Research into 5-bromo-N-alkylthiophene-2-sulfonamides, which share the substituted bromothiophene core, has demonstrated significant antibacterial activity. For instance, one study identified a compound in this class with a minimum inhibitory concentration (MIC) of 0.39 μg/mL and a minimum bactericidal concentration (MBC) of 0.78 μg/mL against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147, a highly resistant bacterial strain. nih.gov Another analog showed a MIC of 1.56 μg/mL and an MBC of 3.125 μg/mL against the same strain. nih.gov

Furthermore, a series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues were synthesized from 5-bromothiophene-2-carboxylic acid and showed good activity against extended-spectrum-β-lactamase (ESBL) producing Escherichia coli. mdpi.com This suggests that the 5-bromothiophene-2-carboxamide (B442588) scaffold is a promising starting point for the development of new antibacterial agents.

Studies on other substituted thiophene-2-carboxamide derivatives have revealed that they are generally more active against Gram-positive bacteria. nih.gov For example, 3-amino thiophene-2-carboxamide derivatives displayed higher antibacterial activity (ranging from 40.0% to 86.9% inhibition) compared to their 3-hydroxy (20.0% to 78.3%) and 3-methyl counterparts (no activity to 47.8%). nih.gov One particular 3-amino thiophene-2-carboxamide with a methoxy (B1213986) group showed excellent activity against P. aeruginosa (86.9% inhibition), S. aureus (83.3% inhibition), and B. subtilis (82.6% inhibition). nih.gov

Regarding antifungal activity, certain thioureide derivatives of 2-thiophene carboxylic acid have exhibited activity against Candida spp. with MIC values ranging from 32 to 256 μg/mL. researchgate.net Benzyl (B1604629) bromide derivatives have also shown strong antifungal properties against Candida albicans and Candida krusei. nih.gov

Table 1: Antibacterial Activity of Selected Thiophene Analogs

| Compound Class | Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) | Reference |

|---|---|---|---|---|

| 5-bromo-N-alkylthiophene-2-sulfonamide (analog 1) | NDM-KP ST147 | 0.39 | 0.78 | nih.gov |

| 5-bromo-N-alkylthiophene-2-sulfonamide (analog 2) | NDM-KP ST147 | 1.56 | 3.125 | nih.gov |

The antiviral potential of thiophene carboxamides has been explored against various viruses. While direct studies of this compound against norovirus are not prominent in the literature, research on related compounds offers preliminary insights.

A study on N-benzyl-N-phenylthiophene-2-carboxamide analogues identified them as a novel class of inhibitors for human enterovirus 71 (EV71). rsc.org The most potent compound in this series, N-(4-bromobenzyl)-N-(4-fluorophenyl)thiophene-2-carboxamide, exhibited an EC50 value of 1.42 μM against EV71. rsc.org Structure-activity relationship (SAR) studies from this research highlighted that the thiophene-2-carboxamide core is essential for maintaining antiviral activity. rsc.org

While these findings are not directly related to norovirus, they suggest that the N-benzyl-thiophene-2-carboxamide scaffold could be a valuable template for the design of inhibitors against other RNA viruses. The development of effective antiviral agents against norovirus is a significant public health need, and scaffolds like thiophene carboxamides warrant further investigation in this context. nih.gov

The anticancer potential of thiophene derivatives has been an active area of research. Various analogs of this compound have demonstrated cytotoxic effects against a range of cancer cell lines.

For instance, a study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, which share the N-benzyl and 5-bromo substitutions, revealed significant anticancer activity. One derivative showed potent activity against the MCF-7 breast cancer cell line with an IC50 value of 2.93 ± 0.47 µM. nih.gov Another analog in the same series had an IC50 of 7.17 ± 0.94 µM against MCF-7 cells. nih.gov These compounds were generally more effective against the MCF-7 cell line than the A-549 lung cancer cell line. nih.gov

In another study, novel thiophene carboxamide derivatives were synthesized and evaluated for their antiproliferative effects. One compound, MB-D2, which contains a 5-bromothiophene-2-carbonyl moiety, was found to be the most cytotoxic and effective in activating caspase 3/7, inducing mitochondrial depolarization, and decreasing ROS production in A375 cancer cells, without affecting normal HaCaT cells. nih.gov This highlights the potential for selective anticancer activity within this class of compounds.

Furthermore, research on 2-bromo-5-substituted thiophenes has shown their potent cytotoxicity. nih.gov For example, 2-bromo-5-(2-methylphenyl)thiophene (BMPT) displayed selective anticancer activity against HepG2 and Caco-2 cell lines with EC50 values in the low micromolar range. nih.gov

Table 2: Anticancer Activity of Selected Analogs

| Compound Class | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1-benzyl-5-bromoindolin-2-one analog 1 | MCF-7 (Breast Cancer) | 2.93 ± 0.47 | nih.gov |

| 1-benzyl-5-bromoindolin-2-one analog 2 | MCF-7 (Breast Cancer) | 7.17 ± 0.94 | nih.gov |

| 1-benzyl-5-bromoindolin-2-one analog 3 | MCF-7 (Breast Cancer) | 19.53 ± 1.05 | nih.gov |

Thiophene-based compounds have shown considerable promise as antitubercular agents. While specific data for this compound is limited, the broader class of thiophene carboxamides has been extensively studied.

Benzo[b]thiophene-2-carboxylic acid derivatives have been investigated for their efficacy against Mycobacterium tuberculosis H37Ra (MTB). nih.gov Some of these compounds were found to be highly active against both active and dormant forms of multidrug-resistant MTB, with MIC ranges of 2.73–22.86 μg/mL. nih.gov Notably, two compounds from this series showed excellent activity against dormant M. bovis BCG with MIC90 values in the 0.56–0.62 μg/mL range. nih.gov

Structure-activity relationship studies on various carboxamide derivatives have provided insights into the features that contribute to antitubercular activity. nih.govnih.gov For instance, in a series of 3-aminothieno[2,3-b]pyridine-2-carboxamides, the substitution pattern on the aromatic rings was found to be critical for activity against M. tuberculosis. acs.org One of the most active compounds identified in a study had an IC90 of 1.1 μM against M. tuberculosis. acs.org

Furthermore, 2D-QSAR studies on substituted thiophene carboxamide derivatives have been conducted to design more potent anti-tubercular agents, indicating that topological, electronic, and spatial parameters significantly influence their activity. jetir.org

Enzyme Inhibition and Modulation Studies

Beyond broad cellular screening, understanding the interaction of a compound with specific enzymes is crucial for elucidating its mechanism of action.

A series of thiophene-2-carboxylic acids and thiophene-3-carboxylic acids have been identified as a new class of D-amino acid oxidase (DAO) inhibitors. nih.govnih.gov DAO is a flavoenzyme that degrades D-amino acids, and its inhibition is a potential therapeutic strategy for conditions like schizophrenia. patsnap.com

Screening efforts identified thiophene-2-carboxylic acid as a low micromolar DAO inhibitor with an IC50 value of 7.8 µM. nih.gov Structure-activity relationship studies revealed that small substituents are well-tolerated on the thiophene ring of both thiophene-2-carboxylic acid and thiophene-3-carboxylic acid scaffolds. nih.govnih.gov However, the introduction of a large branched side chain to the thiophene ring significantly decreased the inhibitory potency. nih.gov

Crystal structures of human DAO in complex with potent thiophene carboxylic acid inhibitors have shown that the thiophene ring of the inhibitors stacks tightly with Tyr224 in the active site. nih.govnih.gov This interaction leads to the disappearance of a secondary pocket that is often occupied by other DAO inhibitors. nih.gov This unique binding mode provides valuable insights for the future design and optimization of novel DAO inhibitors based on the thiophene scaffold. nih.govnih.gov

Table 3: DAO Inhibition by Thiophene Carboxylic Acid Scaffolds

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Thiophene-2-carboxylic acid | 7.8 | nih.gov |

Cholinesterase Inhibition by Related Thiophene Carboxamide Analogs

Thiophene carboxamide derivatives have been a subject of interest in the investigation of cholinesterase inhibitors, which are crucial in the management of neurodegenerative diseases like Alzheimer's disease. Research into analogs of this compound reveals a potential for these compounds to interact with and inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

A study involving a series of novel thiophene derivatives identified several compounds with significant inhibitory activity against AChE. nih.gov For instance, 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide demonstrated a 60% inhibition of AChE, which was more potent than the reference drug donepezil (B133215) (40% inhibition) under the same experimental conditions. nih.gov Other analogs also displayed inhibitory activities greater than or comparable to donepezil, highlighting the potential of the thiophene carboxamide scaffold in designing effective cholinesterase inhibitors. nih.gov

Further research into resveratrol-thiophene hybrids has also shown promising results. Certain hybrid molecules exhibited excellent inhibitory activity against both AChE and BChE. mdpi.com Specifically, some thiophene hybrids were found to be more potent inhibitors of BChE than the standard drug galantamine. mdpi.com This suggests that the incorporation of a thiophene moiety can significantly contribute to the inhibitory potential of a compound against cholinesterases.

The mechanism of inhibition often involves the ligand binding to the active site of the enzyme. Molecular modelling studies of a donepezil analog, where the indanone moiety was replaced by a thiophene ring, suggested that interactions such as π–π stacking between the thiophene ring and tryptophan residues (e.g., Trp 279) in the active site cleft are crucial for the observed affinity. nih.gov

| Compound | Target Enzyme | Inhibitory Activity | Reference |

|---|---|---|---|

| 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | AChE | 60% Inhibition | nih.gov |

| Donepezil (Reference) | AChE | 40% Inhibition | nih.gov |

| Resveratrol-Thiophene Hybrid II | BChE | IC50 = 4.6 µM | mdpi.com |

| Resveratrol-Thiophene Hybrid III | BChE | IC50 = 5.3 µM | mdpi.com |

| Galantamine (Reference) | BChE | IC50 = 7.9 µM | mdpi.com |

Receptor Agonist/Antagonist Profiling

GPR40 Agonist Activity Investigations

The G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is a significant target for the treatment of type 2 diabetes due to its role in glucose-stimulated insulin (B600854) secretion. Thiophene-containing compounds have been explored for their potential as GPR40 agonists.

Research has led to the identification of potent GPR40 agonists that feature a thiophene central linker. acs.org Structure-activity relationship (SAR) studies have shown that modifications to the thiophene core and its substituents can significantly influence agonist potency. For example, the replacement of a phenyl central linker with a 2,5-disubstituted thiophene in certain molecular scaffolds maintained high in vitro potency. acs.org The activity of these compounds is often evaluated through calcium mobilization assays, as GPR40 signaling is linked to increases in intracellular calcium levels. Potent analogs have demonstrated EC50 values in the nanomolar range. acs.org

Furthermore, novel series of GPR40 agonists featuring a benzo[b]thiophene core have been identified. nih.gov These compounds, designed as bioisosteres of carboxylic acids, have shown efficacy in lowering blood glucose in animal models, confirming the potential of thiophene-based structures to act as effective GPR40 agonists. nih.gov The development of these agonists often involves optimizing not just their potency but also their metabolic stability to improve their pharmacokinetic profiles. nih.gov

| Compound Class | Target | Potency (EC50) | Reference |

|---|---|---|---|

| Spiropiperidine derivative with 2,5-disubstituted thiophene linker | GPR40 | 160 nM | acs.org |

| Benzo[b]thiophene tetrazole derivative | GPR40 | Potent agonist activity demonstrated | nih.gov |

ACKR3 Agonist Activity Studies

The atypical chemokine receptor 3 (ACKR3), also known as CXCR7, is involved in various physiological processes and represents a promising drug target for cardiovascular diseases. Unlike typical chemokine receptors, ACKR3 primarily signals through β-arrestin recruitment.

Recent studies have focused on designing and synthesizing small-molecule ACKR3 agonists. chemrxiv.orgchemrxiv.org Within this research, thiophene-based scaffolds have emerged as a key structural motif. Extensive structure-activity relationship studies have led to the development of several potent agonists with EC50 values ranging from the low micromolar to the nanomolar range in β-arrestin recruitment assays. chemrxiv.orgchemrxiv.org

For example, a series of novel small molecules, including analogs structurally related to this compound, were synthesized and evaluated for their ACKR3 agonist activity. chemrxiv.org The research identified compounds with high efficacy (Emax) and potency (EC50). One particularly potent compound, designated as compound 27 in a recent study, exhibited an EC50 of 69 nM and an Emax of 82% in a β-arrestin-recruitment assay. chemrxiv.orgchemrxiv.org Another potent analog, compound 23 , showed an EC50 of 111 nM with 95% efficacy. chemrxiv.orgchemrxiv.org These compounds were also found to be selective for ACKR3 over other related chemokine receptors like CXCR4. chemrxiv.orgchemrxiv.org

| Compound (Designation from study) | Target | Potency (EC50) | Efficacy (Emax vs. CXCL12) | Reference |

|---|---|---|---|---|

| Compound 27 | ACKR3 | 69 nM | 82% | chemrxiv.orgchemrxiv.org |

| Compound 23 | ACKR3 | 111 nM | 95% | chemrxiv.orgchemrxiv.org |

| Compound 35 | ACKR3 | 150 nM | Not Reported | chemrxiv.org |

| Compound 42 | ACKR3 | 790 nM | Not Reported | chemrxiv.org |

Mechanisms of Interaction with Molecular Targets

Protein-Ligand Interaction Analysis

Understanding the interaction between this compound and its analogs with their protein targets at a molecular level is crucial for rational drug design. Computational methods such as molecular docking and molecular dynamics (MD) simulations are frequently employed to elucidate these interactions.

For thiophene carboxamide derivatives, studies have revealed that the thiophene ring often plays a critical role in binding. Its aromatic nature allows for significant π-cationic or π-π stacking interactions with aromatic residues like tryptophan, tyrosine, or phenylalanine within the binding pocket of a target protein. nih.gov For instance, in the context of tubulin inhibition, the thiophene ring was observed to participate in a π-cationic interaction with a lysine (B10760008) residue (K-350). nih.gov

Hydrogen bonds are another key interaction that contributes to the binding affinity and specificity of these ligands. The carboxamide linker (-C(=O)NH-) is a prime site for forming hydrogen bonds, acting as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). These interactions can occur with amino acid residues in the protein's active site, helping to anchor the ligand in a specific orientation.

Pathway Modulation and Cellular Responses

The interaction of thiophene carboxamide analogs with their molecular targets can trigger a cascade of downstream signaling events, leading to specific pathway modulations and observable cellular responses.

In the context of cancer research, certain thiophene carboxamide derivatives have been shown to induce apoptosis (programmed cell death). The underlying mechanisms can involve the activation of intrinsic apoptotic pathways. For example, some analogs have been found to activate caspases, such as caspase-3/7, which are key executioner enzymes in apoptosis. This activation can be a result of upstream events like mitochondrial depolarization, where the compound disrupts the mitochondrial membrane potential.

Another significant cellular response modulated by thiophene-based compounds is the regulation of reactive oxygen species (ROS). Studies have shown that certain thiophene carboxamide derivatives can lead to a decrease in ROS production in cancer cell lines. This modulation of the cellular redox state can be a crucial part of their mechanism of action.

In other biological systems, thiophene carboxamides have demonstrated different modes of action. For instance, a novel N-aryl-N-alkyl-thiophene-2-carboxamide was found to enhance intracellular calcium dynamics by increasing the activity of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a) pump. This leads to an increased calcium load in the endoplasmic reticulum and enhanced calcium transients in cardiomyocytes.

Furthermore, a thiophene-3-carboxamide (B1338676) analog was identified as a direct inhibitor of mitochondrial complex I. This inhibition disrupts the electron transport chain, leading to decreased ATP production and ultimately inhibiting cell growth, showcasing a distinct mechanism of pathway modulation. nih.gov These diverse examples highlight the versatility of the thiophene carboxamide scaffold in modulating various cellular pathways and eliciting a range of biological responses.

Computational and Theoretical Characterization of N Benzyl 5 Bromothiophene 2 Carboxamide

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a ligand, such as N-benzyl-5-bromothiophene-2-carboxamide, might interact with the binding site of a protein.

For this compound, molecular modeling studies have been performed to explore its potential as an agonist for the Estrogen-Related Receptor gamma (ERRγ), a nuclear receptor that plays a role in regulating cellular metabolism. jetir.org In these studies, low-energy 3D structures of the compound were generated using tools like LigPrep in the Schrödinger Maestro software suite. jetir.org The conformations of the molecule were minimized using the OPLS3e force field to ensure that the most stable and realistic structures were used in the docking simulations. jetir.org

The prepared structure of this compound was then docked into the ligand-binding domain of the ERRγ protein. The specific crystal structure of the protein used for these simulations is identified by the Protein Data Bank (PDB) ID: 2GPP. jetir.orgrcsb.org This crystal structure reveals the key amino acid residues that form the binding pocket and are available for interaction with potential ligands. rcsb.org

The primary goal of these docking simulations is to identify plausible binding poses of this compound within the ERRγ binding site and to estimate the strength of the interaction, often expressed as a docking score. A favorable docking score suggests a higher likelihood of binding and, consequently, biological activity. While the specific docking scores for this compound are not detailed in the referenced study, the favorable modeling was a key reason for the synthesis of a series of related analogs. jetir.org The interactions typically observed in such complexes include hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues of the protein.

Table 1: Molecular Docking Simulation Parameters for this compound

| Parameter | Description |

| Ligand | This compound |

| Protein Target | Estrogen-Related Receptor gamma (ERRγ) |

| PDB ID | 2GPP jetir.orgrcsb.org |

| Software | Schrödinger Maestro (LigPrep for ligand preparation) jetir.org |

| Force Field | OPLS3e jetir.org |

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. For a compound like this compound, DFT can be used to calculate a variety of molecular properties that are not easily accessible through experimental methods.

One of the key outputs of DFT calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more likely to be reactive. nih.gov For a series of thiophene-2-carboxamide derivatives, HOMO-LUMO energy gaps have been calculated to be in the range of 3.11–3.83 eV, providing insights into their relative stabilities. nih.gov

Other quantum chemical descriptors that can be derived from DFT calculations include:

Electron Affinity: The energy released when an electron is added to a neutral atom or molecule.

Ionization Potential: The energy required to remove an electron from a neutral atom or molecule.

Chemical Hardness and Softness: Measures of the resistance of a molecule to changes in its electron distribution.

Electronegativity: The tendency of an atom to attract a bonding pair of electrons.

Electrophilicity Index: A measure of the electrophilic character of a molecule.

These parameters collectively provide a detailed picture of the molecule's reactivity and can be used to predict how it might behave in a biological system. For instance, the distribution of electron density, often visualized as a molecular electrostatic potential (MEP) map, can identify the regions of the molecule that are most likely to engage in electrostatic interactions, such as hydrogen bonding, with a protein target.

Table 2: Representative Quantum Chemical Descriptors for Thiophene-2-Carboxamide Derivatives (Illustrative)

| Descriptor | Typical Value Range for Thiophene (B33073) Derivatives | Significance |

| HOMO-LUMO Energy Gap (ΔEH-L) | 3.11–3.83 eV nih.gov | Indicates chemical stability and reactivity. |

| Electronegativity (χ) | Varies with substitution | Relates to the ability to attract electrons. |

| Global Hardness (η) | Varies with substitution | Measures resistance to charge transfer. |

| Global Softness (δ) | Varies with substitution | Inverse of hardness, indicates reactivity. |

| Electrophilicity (ω) | Varies with substitution | Describes the ability to accept electrons. |

Note: The values in this table are for illustrative purposes based on studies of related thiophene-2-carboxamide derivatives and are not specific to this compound.

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a ligand-protein complex, MD simulations can provide valuable insights into the stability of the binding pose predicted by molecular docking, as well as the conformational changes that both the ligand and the protein may undergo. mdpi.com

While no specific MD simulation studies have been published for this compound, the general methodology is well-established for the analysis of thiophene carboxamide derivatives in complex with their biological targets. mdpi.com An MD simulation would typically start with the docked complex of this compound and its target protein (e.g., ERRγ). This complex is then placed in a simulated physiological environment, including water molecules and ions, and the system is allowed to evolve over a period of time, typically nanoseconds to microseconds. researchgate.net

Several key parameters are analyzed during and after the simulation to assess the stability and dynamics of the complex:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is monitored over time. A stable RMSD value, typically below 3 Å, suggests that the complex has reached equilibrium and the ligand is stably bound in the binding pocket. mdpi.com

Root Mean Square Fluctuation (RMSF): The RMSF of individual amino acid residues is calculated to identify regions of the protein that are flexible or rigid. This can reveal how the protein structure adapts to the presence of the ligand.

Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and the protein are tracked throughout the simulation. Persistent hydrogen bonds are indicative of a stable interaction.

By providing a dynamic picture of the ligand-protein interaction, MD simulations can validate the binding mode predicted by docking and offer a more realistic representation of the binding event. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.

No specific QSAR models for this compound have been reported. However, QSAR studies have been successfully applied to various series of thiophene carboxamide derivatives to explore their potential as, for example, anti-tubercular agents. jetir.org In a typical 2D-QSAR study, a dataset of compounds with known biological activities is used. jetir.org For each compound, a set of molecular descriptors is calculated, which can be electronic, topological, or spatial in nature. jetir.org

Examples of descriptors used in QSAR studies of thiophene carboxamide derivatives include:

Electrotopological state indices (E-state indices): These descriptors encode information about the electronic and topological environment of each atom in the molecule. jetir.org

Topological descriptors: These describe the connectivity of atoms in the molecule. jetir.org

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that relates the descriptors to the biological activity. The predictive power of the resulting QSAR model is assessed through internal and external validation techniques. A robust QSAR model can then be used to predict the activity of this compound, provided it falls within the chemical space of the compounds used to build the model. This allows for a rational approach to modifying its structure to potentially enhance its biological activity.

Advanced Research Applications and Future Perspectives

Development of N-benzyl-5-bromothiophene-2-carboxamide as a Chemical Probe

A chemical probe is a small molecule used to interrogate biological systems, helping to elucidate the function of proteins and pathways. While this compound itself is not yet established as a named chemical probe, its structural framework is highly amenable to such development. The thiophene (B33073) carboxamide core is a key feature in molecules designed to interact with specific biological targets, a fundamental requirement for a chemical probe. olemiss.edu

The development process involves designing molecules that can selectively bind to a target protein, often an enzyme or receptor, to modulate its activity. The N-benzyl and 5-bromo substituents on the thiophene carboxamide scaffold offer key points for modification to enhance potency and selectivity. For instance, related thiophene analogues have been developed to support probes like ML317, which inhibits bacterial capsule biogenesis, demonstrating the utility of this chemical class in creating targeted biological tools. nih.gov The inherent reactivity of the bromine atom on the thiophene ring allows for further chemical modifications, such as the introduction of reporter tags (e.g., fluorophores or biotin) or photo-cross-linking groups, which are essential for visualizing and identifying target interactions within a cellular context.

Integration into High-Throughput Screening Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds against specific biological targets to identify "hits". ctppc.org The thiophene carboxamide scaffold, including structures related to this compound, is a valuable component of HTS libraries due to its demonstrated ability to interact with a wide range of biological targets and its synthetic tractability.

Several successful HTS campaigns have identified thiophene carboxamides as starting points for drug development programs:

A thiophene carboxamide urea (B33335) was identified as a hit in an HTS screen for inhibitors of checkpoint kinase 1 (CHK1), a key regulator of the cell cycle. This initial hit led to the development of the potent dual CHK1/CHK2 inhibitor AZD7762. researchgate.net

HTS has been used to identify thiophene-3-carboxamide (B1338676) derivatives as inhibitors of the c-Jun N-terminal kinase (JNK). nih.gov

Screening of the MyriaScreen Diversity Collection identified thiophene carboxamide compounds with broad-spectrum activity against several high-priority biodefense pathogens. researchgate.net

A large-scale HTS effort utilizing a library of 125,000 compounds identified a 5'-(carbonylamino)-2,3'-bithiophene-4'-carboxylate structure as a novel template for antibacterial agents. nih.gov

The inclusion of this compound and its analogues in screening libraries provides chemical diversity and increases the probability of discovering novel hits for challenging biological targets. nih.gov

Strategies for Further Analog Design and Optimization

The process of refining a "hit" compound from an HTS screen into a lead candidate involves extensive analog design and optimization. For this compound, this process is guided by structure-activity relationship (SAR) studies, which systematically modify the molecule's structure to improve its desired properties, such as potency, selectivity, and metabolic stability.

Key optimization strategies for the thiophene carboxamide scaffold include:

Modification of the Thiophene Ring: Altering substituents on the thiophene ring can significantly impact activity. For example, in a series of JNK inhibitors, replacing the 4,5-dimethyl groups on the thiophene with an unsubstituted ring resulted in a more active compound. nih.gov The 5-bromo position is a particularly useful handle for introducing new chemical groups via cross-coupling reactions to explore new interactions with the target protein. mdpi.com

Alteration of the Carboxamide Linker: The amide bond is crucial for interaction with many protein targets. Modifications to the N-benzyl group can explore different binding pockets. An optimization campaign for a related N-benzyl-nitrofuran-carboxamide antitubercular agent found that introducing an α,α-dimethylbenzyl moiety significantly improved the compound's metabolic stability and pharmacokinetic profile. nih.gov

Systematic SAR Studies: In the development of thiophene carboxamide analogs as antitumor agents, studies found that the length of an alkyl chain on the molecule was essential for its growth inhibitory activity. nih.govjst.go.jp Similarly, in the design of sphingomyelin (B164518) synthase 2 (SMS2) inhibitors for dry eye disease, a series of novel thiophene carboxamide derivatives were designed and optimized to yield a compound with highly potent inhibitory activity. nih.gov

These strategies allow medicinal chemists to rationally design next-generation compounds with enhanced therapeutic potential.

Exploration of Novel Biological Targets for Thiophene Carboxamides

The versatility of the thiophene carboxamide scaffold has led to its investigation against a broad and growing range of biological targets for various diseases. nih.gov Beyond established areas, research is continually uncovering new potential applications for this class of compounds.

The table below summarizes some of the key biological targets that have been explored for thiophene carboxamide derivatives, highlighting the diverse therapeutic potential of this scaffold.

| Biological Target | Therapeutic Area | Research Findings |

| Mitochondrial Complex I | Oncology | Thiophene carboxamide analogs of the natural product solamin showed potent antitumor activity by inhibiting mitochondrial complex I. jst.go.jpjst.go.jp |

| VEGFR-2 | Oncology | Novel thiophene-3-carboxamide derivatives based on the compound PAN-90806 were developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2, a key target in tumor angiogenesis. nih.gov |

| c-Jun N-terminal Kinase (JNK) | Inflammation, Oncology | A series of thiophene-3-carboxamide derivatives were found to be dual inhibitors of JNK, acting as both ATP and JIP mimetics. nih.govnih.gov |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Oncology, Diabetes | Thiophene-2-carboxamides bearing aryl substituents demonstrated cytotoxicity in various cancer cell lines, potentially through the inhibition of PTP1B. mdpi.comresearchgate.net |

| Sphingomyelin Synthase 2 (SMS2) | Ophthalmology | A novel thiophene carboxamide analogue was discovered as a highly potent and selective SMS2 inhibitor for the potential treatment of dry eye disease. nih.gov |

| Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) | Infectious Disease | Thiophene-arylamide compounds were identified as inhibitors of DprE1, an essential enzyme for mycobacterial cell wall synthesis, showing promise as antitubercular agents. nih.gov |

The continued exploration of new targets, driven by advances in biology and screening technologies, ensures that thiophene carboxamides will remain a promising scaffold in the search for novel medicines.

Q & A

Q. What are the common synthetic routes for N-benzyl-5-bromothiophene-2-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves two key steps:

Bromination : 5-Bromothiophene-2-carboxylic acid is prepared via electrophilic substitution or purchased as a precursor (CAS RN 7311-63-9) .

Amidation : The carboxylic acid is converted to an acid chloride (e.g., using thionyl chloride) and reacted with benzylamine under basic conditions (e.g., pyridine or triethylamine) .

- Optimization Parameters :

- Temperature : 0–5°C for acid chloride formation to prevent side reactions.

- Solvent : Anhydrous dichloromethane or tetrahydrofuran for moisture-sensitive steps.

- Stoichiometry : Excess benzylamine (1.2–1.5 equivalents) to drive the reaction to completion .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 7.2–7.4 ppm (benzyl aromatic protons) and δ 6.8–7.0 ppm (thiophene protons) confirm substituent positions.

- ¹³C NMR : A carbonyl signal near δ 165 ppm verifies the amide linkage .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]⁺ at m/z 316.0 for C₁₂H₁₀BrNOS) .

- HPLC-PDA : Purity >95% is validated using a C18 column with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques (e.g., 2D NMR like COSY and HSQC to assign overlapping signals) .

- Isotopic Labeling : Use deuterated solvents to eliminate solvent interference in NMR.

- Control Experiments : Synthesize intermediate compounds (e.g., 5-bromothiophene-2-carboxylic acid) separately to confirm their spectral profiles .

Q. What crystallographic strategies are effective for determining the solid-state structure of this compound?

- Methodological Answer :

- X-ray Diffraction (XRD) : Single crystals are grown via slow evaporation in ethyl acetate/hexane.

- SHELX Suite : SHELXL refines the structure using high-resolution data (R-factor < 5%). The bromine atom’s heavy atom effect aids phasing .

- Key Parameters :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Z | 4 |

| R₁ (I > 2σ(I)) | <0.05 |

Q. How should structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

- Methodological Answer :

- Core Modifications :

| Substituent | Biological Target Tested |

|---|---|

| Bromine at C5 | Kinase inhibition (e.g., EGFR) |

| Benzyl group | Antimicrobial activity (e.g., S. aureus) |

- Synthetic Variants :

- Replace bromine with chlorine or methyl groups.

- Modify the benzyl group to substituted aryl rings (e.g., 4-fluorobenzyl).

- Assays :

- In vitro : Enzyme inhibition (IC₅₀ determination) and cytotoxicity (MTT assay).

- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across different studies?

- Methodological Answer :

- Standardize Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds.

- Solubility Checks : Ensure DMSO concentration ≤0.1% to avoid solvent toxicity .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .

Tables for Key Data

Q. Table 1: Synthetic Optimization Parameters

| Step | Parameter | Optimal Range |

|---|---|---|

| Bromination | Temperature | 0–5°C |

| Amidation | Solvent | Anhydrous DCM |

| Workup | Purification | Column chromatography (SiO₂, EtOAc/hexane) |

Q. Table 2: SAR Modifications and Observed Activities

| Derivative | Modification | Activity (IC₅₀, μM) |

|---|---|---|

| N-Benzyl-5-Cl | Cl replaces Br | EGFR: 2.1 ± 0.3 |

| N-(4-Fluorobenzyl) | Fluorine at para | Antimicrobial: MIC 8 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.